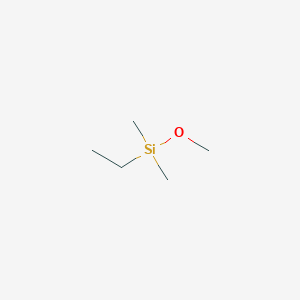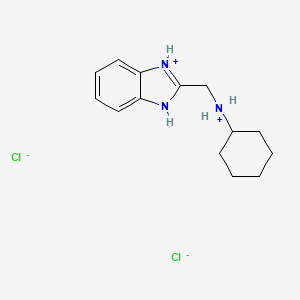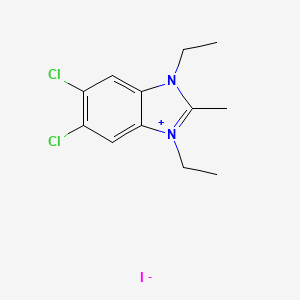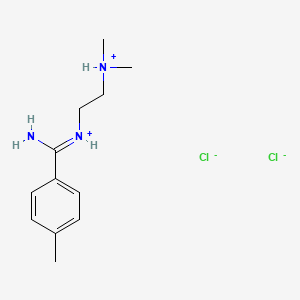
N-(2-Dimethylaminoethyl)-4-methylbenzamidine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Dimethylaminoethyl)-4-methylbenzamidine dihydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a dimethylaminoethyl group and a methylbenzamidine moiety, making it a valuable reagent in various chemical reactions and processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Dimethylaminoethyl)-4-methylbenzamidine dihydrochloride typically involves the reaction of 4-methylbenzamidine with 2-dimethylaminoethyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified through recrystallization or other suitable methods to obtain the dihydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product. Industrial production methods may also involve continuous flow reactors and automated systems to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Dimethylaminoethyl)-4-methylbenzamidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylaminoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are performed under mild to moderate conditions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions result in the formation of new compounds with different functional groups replacing the dimethylaminoethyl group.
Applications De Recherche Scientifique
N-(2-Dimethylaminoethyl)-4-methylbenzamidine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of amides, amidines, and other nitrogen-containing compounds.
Biology: Employed in the study of enzyme inhibitors and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic applications, including as an antitumor agent and in drug delivery systems.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mécanisme D'action
The mechanism of action of N-(2-Dimethylaminoethyl)-4-methylbenzamidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular pathways, influencing various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-dimethylaminoethyl) ether: A related compound with similar structural features, used as a ligand and catalyst in various chemical reactions.
N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide derivatives: Compounds with similar functional groups, used in photoinitiators and other applications.
Uniqueness
N-(2-Dimethylaminoethyl)-4-methylbenzamidine dihydrochloride is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
62979-76-4 |
|---|---|
Formule moléculaire |
C12H21Cl2N3 |
Poids moléculaire |
278.22 g/mol |
Nom IUPAC |
2-[amino-(4-methylphenyl)methylidene]azaniumylethyl-dimethylazanium;dichloride |
InChI |
InChI=1S/C12H19N3.2ClH/c1-10-4-6-11(7-5-10)12(13)14-8-9-15(2)3;;/h4-7H,8-9H2,1-3H3,(H2,13,14);2*1H |
Clé InChI |
MSZZLRNJHXLIPH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=[NH+]CC[NH+](C)C)N.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


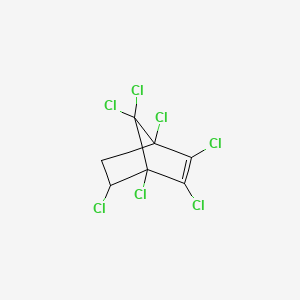

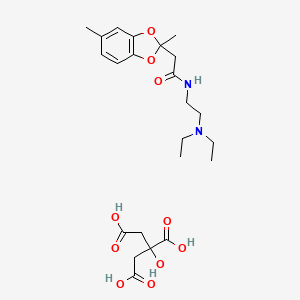

![1-(2-Chlorophenoxymethyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B13751161.png)
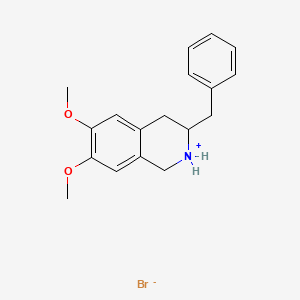
![Tris[2-(2-methoxypropoxy)propyl] borate](/img/structure/B13751175.png)
